2-(2,3-Dichlorophenoxy)ethanol
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Overview
Description
2-(2,3-Dichlorophenoxy)ethanol is an organic compound with the molecular formula C8H8Cl2O2. It is a derivative of phenoxyethanol, where two chlorine atoms are substituted at the 2 and 3 positions of the phenyl ring. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)ethanol typically involves the reaction of 2,3-dichlorophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:
Reactants: 2,3-dichlorophenol and ethylene oxide.
Catalyst: Sodium hydroxide.
Conditions: The reaction is typically conducted at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenoxyethane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: 2-(2,3-Dichlorophenoxy)acetic acid.
Reduction: 2-(2,3-Dichlorophenoxy)ethane.
Substitution: Various substituted phenoxyethanols depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dichlorophenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: It is used in the formulation of certain pesticides and herbicides due to its phenoxy group.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)ethanol involves its interaction with cellular pathways that regulate the cell cycle and apoptosis. It has been shown to induce S-phase arrest and upregulate the expression of p21, a cyclin-dependent kinase inhibitor . This effect is mediated through the activation of the ERK signaling pathway, which is crucial for cell cycle progression and survival .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)ethanol: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2-(3,4-Dichlorophenoxy)ethanol: Chlorine atoms at the 3 and 4 positions.
2-(2,3-Dichlorophenoxy)acetic acid: An oxidized form of 2-(2,3-Dichlorophenoxy)ethanol.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of chlorine atoms at the 2 and 3 positions enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8Cl2O2 |
---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)ethanol |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2 |
InChI Key |
LEPHNDIFZZEUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCO |
Origin of Product |
United States |
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